Regioisomeric Bromine Position Drives Divergent Cytotoxicity Profiles in Lung and Ovarian Cancer Cell Lines
In a direct head-to-head study of fifteen 2-aryl-4-(arylamino)quinazolines, the 3-bromophenyl-substituted derivative 2-(3-bromophenyl)-N-(5-chloro-2-methylphenyl)quinazolin-4-amine exhibited cell-line-selective cytotoxicity that differed from its 4-bromophenyl regioisomer. The 3-bromo compound displayed 'appropriate cytotoxic activity' selectively on the A549 (lung adenocarcinoma) cell line, whereas the 4-bromo congener 2-(4-bromophenyl)-N-(2,5-dichlorophenyl)quinazolin-4-amine was active selectively on SKOV3 (ovarian cancer) cells [1]. While exact IC50 values are unavailable from the published abstract, the qualitative divergence in cell-line selectivity between the 3-bromo and 4-bromo regioisomers represents a meaningful differentiation for researchers targeting lung versus ovarian cancer phenotypes. The study employed the MTT assay method against A549 and SKOV3 cell lines [1].
| Evidence Dimension | Cell-line-specific cytotoxicity (qualitative selectivity pattern) |
|---|---|
| Target Compound Data | 2-(3-bromophenyl)-N-(5-chloro-2-methylphenyl)quinazolin-4-amine: selective activity on A549 (lung adenocarcinoma) |
| Comparator Or Baseline | 2-(4-bromophenyl)-N-(2,5-dichlorophenyl)quinazolin-4-amine: selective activity on SKOV3 (ovarian cancer) |
| Quantified Difference | Qualitative divergence in cell-line selectivity (A549 vs. SKOV3); exact IC50 fold-change not publicly available from abstract. |
| Conditions | MTT cytotoxicity assay; A549 (lung adenocarcinoma) and SKOV3 (ovarian cancer) cell lines; compound exposure duration not specified. |
Why This Matters
This regioisomer-specific cell-line selectivity means that procurement of the 3-bromo building block is essential for synthesizing derivatives targeting lung cancer phenotypes, whereas the 4-bromo isomer biases toward ovarian cancer models.
- [1] Rahmannejadi, N., Khabnadideh, S., & Yavari, I. (2018). Synthesis, docking, and cytotoxic activities of novel 2-aryl-4-(arylamino)quinazolines. Monatshefte für Chemie, 149, 2085–2092. DOI: 10.1007/s00706-018-2270-3. View Source
